Cas no 2287343-75-1 (5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,2-oxazole-3-carboxylic acid)

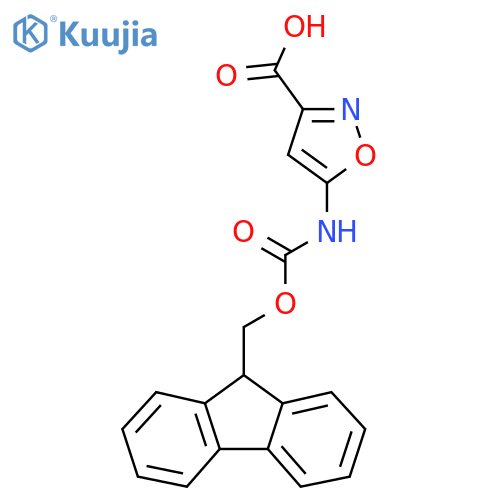

2287343-75-1 structure

商品名:5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,2-oxazole-3-carboxylic acid

CAS番号:2287343-75-1

MF:C19H14N2O5

メガワット:350.324864864349

MDL:MFCD32832733

CID:5611375

PubChem ID:165737780

5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,2-oxazole-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- EN300-814150

- 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,2-oxazole-3-carboxylic acid

- 2287343-75-1

- 5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,2-oxazole-3-carboxylic acid

-

- MDL: MFCD32832733

- インチ: 1S/C19H14N2O5/c22-18(23)16-9-17(26-21-16)20-19(24)25-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-9,15H,10H2,(H,20,24)(H,22,23)

- InChIKey: CLJGNGFRDXEDCJ-UHFFFAOYSA-N

- ほほえんだ: O(C(NC1=CC(C(=O)O)=NO1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

- せいみつぶんしりょう: 350.09027155g/mol

- どういたいしつりょう: 350.09027155g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 26

- 回転可能化学結合数: 5

- 複雑さ: 520

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 102Ų

- 疎水性パラメータ計算基準値(XlogP): 3.3

5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,2-oxazole-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-814150-1.0g |

5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,2-oxazole-3-carboxylic acid |

2287343-75-1 | 95.0% | 1.0g |

$1543.0 | 2025-02-21 | |

| Enamine | EN300-814150-0.05g |

5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,2-oxazole-3-carboxylic acid |

2287343-75-1 | 95.0% | 0.05g |

$1296.0 | 2025-02-21 | |

| Enamine | EN300-814150-10g |

5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,2-oxazole-3-carboxylic acid |

2287343-75-1 | 10g |

$6635.0 | 2023-09-02 | ||

| Enamine | EN300-814150-2.5g |

5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,2-oxazole-3-carboxylic acid |

2287343-75-1 | 95.0% | 2.5g |

$3025.0 | 2025-02-21 | |

| Enamine | EN300-814150-0.1g |

5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,2-oxazole-3-carboxylic acid |

2287343-75-1 | 95.0% | 0.1g |

$1357.0 | 2025-02-21 | |

| Enamine | EN300-814150-0.25g |

5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,2-oxazole-3-carboxylic acid |

2287343-75-1 | 95.0% | 0.25g |

$1420.0 | 2025-02-21 | |

| Enamine | EN300-814150-0.5g |

5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,2-oxazole-3-carboxylic acid |

2287343-75-1 | 95.0% | 0.5g |

$1482.0 | 2025-02-21 | |

| Enamine | EN300-814150-10.0g |

5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,2-oxazole-3-carboxylic acid |

2287343-75-1 | 95.0% | 10.0g |

$6635.0 | 2025-02-21 | |

| Enamine | EN300-814150-5.0g |

5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,2-oxazole-3-carboxylic acid |

2287343-75-1 | 95.0% | 5.0g |

$4475.0 | 2025-02-21 | |

| Enamine | EN300-814150-1g |

5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,2-oxazole-3-carboxylic acid |

2287343-75-1 | 1g |

$1543.0 | 2023-09-02 |

5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,2-oxazole-3-carboxylic acid 関連文献

-

Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338

-

Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798

-

Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360

-

Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074

-

A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711

2287343-75-1 (5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,2-oxazole-3-carboxylic acid) 関連製品

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量